Cas no 96735-72-7 (Norfluoxetine N-β-D-Glucuronide)

Norfluoxetine N-β-D-Glucuronide 化学的及び物理的性質

名前と識別子

-

- Norfluoxetine N-β-D-Glucuronide

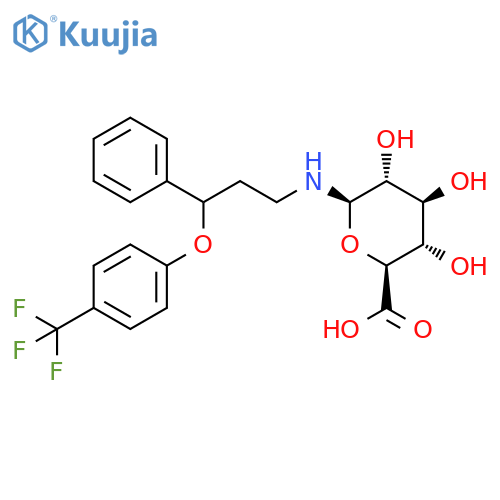

- (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]oxane-2-carboxylic acid

- NORFLUOXETINE GLUCURONIDE (MIXTURE OF ISOMERS)

- Norfluoxetine N-β-D-

- Norfluoxetine N-?-D-Glucuronide

- Norfluoxetine N-

- 96735-72-7

- DTXSID70858217

- A-D-Glucuronide

- NORFLUOXETINE N-BETA-D-GLUCURONIDE

- CHEBI:186343

- Norfluoxetine-glucuronide

- N-{3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-beta-D-glucopyranuronosylamine

- Norfluoxetine glucuronide

- (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-phenyl-3-[4-(triluoromethyl)phenoxy]propyl]amino]oxane-2-carboxylic acid

- Norfluoxetine b-D-glucuronide

- (2S,3S,4S,5R,6R)-3,4,5-TRIHYDROXY-6-({3-PHENYL-3-[4-(TRIFLUOROMETHYL)PHENOXY]PROPYL}AMINO)OXANE-2-CARBOXYLIC ACID

-

- インチ: InChI=1S/C22H24F3NO7/c23-22(24,25)13-6-8-14(9-7-13)32-15(12-4-2-1-3-5-12)10-11-26-20-18(29)16(27)17(28)19(33-20)21(30)31/h1-9,15-20,26-29H,10-11H2,(H,30,31)/t15?,16-,17-,18+,19-,20+/m0/s1

- InChIKey: GXZQMXPRYAFVRG-OJRVOLPLSA-N

- SMILES: C1=CC=C(C=C1)C(CCNC2C(C(C(C(O2)C(=O)O)O)O)O)OC3=CC=C(C=C3)C(F)(F)F

計算された属性

- 精确分子量: 471.15048659g/mol

- 同位素质量: 471.15048659g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 氢键受体数量: 11

- 重原子数量: 33

- 回転可能化学結合数: 8

- 複雑さ: 624

- 共价键单元数量: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.1

- トポロジー分子極性表面積: 129Ų

Norfluoxetine N-β-D-Glucuronide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | N681110-1mg |

Norfluoxetine N-β-D-Glucuronide |

96735-72-7 | 1mg |

$207.00 | 2023-05-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-477716-1 mg |

Norfluoxetine N-β-D-Glucuronide, |

96735-72-7 | 1mg |

¥3,384.00 | 2023-07-11 | ||

| TRC | N681110-100mg |

Norfluoxetine N-β-D-Glucuronide |

96735-72-7 | 100mg |

$ 11200.00 | 2023-09-06 | ||

| TRC | N681110-10mg |

Norfluoxetine N-β-D-Glucuronide |

96735-72-7 | 10mg |

$1642.00 | 2023-05-17 | ||

| Apollo Scientific | BICL2470-2mg |

(R,S)-Norfluoxetine N-?-D-glucuronide |

96735-72-7 | 2mg |

£500.00 | 2025-02-22 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-477716-1mg |

Norfluoxetine N-β-D-Glucuronide, |

96735-72-7 | 1mg |

¥3384.00 | 2023-09-05 | ||

| Apollo Scientific | BICL2470-1mg |

(R,S)-Norfluoxetine N-?-D-glucuronide |

96735-72-7 | 1mg |

£289.00 | 2025-02-22 | ||

| Apollo Scientific | BICL2470-5mg |

(R,S)-Norfluoxetine N-?-D-glucuronide |

96735-72-7 | 5mg |

£1049.00 | 2025-02-22 |

Norfluoxetine N-β-D-Glucuronide 関連文献

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

Norfluoxetine N-β-D-Glucuronideに関する追加情報

Comprehensive Overview of Norfluoxetine N-β-D-Glucuronide (CAS No. 96735-72-7): Properties, Applications, and Research Insights

Norfluoxetine N-β-D-Glucuronide (CAS No. 96735-72-7) is a significant metabolite of norfluoxetine, which itself is an active metabolite of the widely studied selective serotonin reuptake inhibitor (SSRI), fluoxetine. This compound plays a crucial role in pharmacokinetic and pharmacodynamic studies, particularly in understanding drug metabolism and excretion pathways. The glucuronidation process, which involves the conjugation of norfluoxetine with glucuronic acid, enhances its water solubility, facilitating renal excretion. Researchers and pharmaceutical developers are increasingly focusing on phase II metabolites like Norfluoxetine N-β-D-Glucuronide to improve drug safety profiles and optimize therapeutic outcomes.

The structural uniqueness of Norfluoxetine N-β-D-Glucuronide lies in its β-D-glucuronide moiety, which is a common modification in drug metabolism. This modification is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, a topic of growing interest in personalized medicine due to genetic polymorphisms affecting drug efficacy. Recent studies highlight the importance of glucuronide metabolites in reducing drug toxicity and improving clearance rates, making 96735-72-7 a valuable reference standard in analytical chemistry and clinical research.

In the context of current trends, Norfluoxetine N-β-D-Glucuronide is frequently discussed in forums and publications related to mental health therapeutics and precision medicine. With rising global awareness of depression and anxiety disorders, the demand for advanced metabolite analysis tools has surged. Laboratories often search for high-purity reference standards like 96735-72-7 to ensure accurate LC-MS/MS or HPLC measurements. Additionally, the compound’s role in drug-drug interaction studies aligns with the FDA’s emphasis on metabolic stability assessments during drug development.

From a technical perspective, the synthesis and characterization of Norfluoxetine N-β-D-Glucuronide require specialized expertise in organic chemistry and analytical methodologies. Its stability under varying pH conditions and storage recommendations (e.g., -20°C in amber vials) are critical for researchers. The compound’s molecular weight (C23H27F3N2O7) and fragmentation patterns are well-documented in mass spectrometry libraries, aiding in its identification during metabolomics studies.

Emerging applications of Norfluoxetine N-β-D-Glucuronide extend to forensic toxicology, where it serves as a biomarker for fluoxetine exposure. Legal and clinical cases increasingly rely on metabolite profiling to distinguish between prescribed use and potential misuse. Furthermore, the compound’s relevance in environmental science is being explored, as glucuronide conjugates can persist in wastewater, prompting investigations into their ecological impact.

To address common queries from the scientific community: How is Norfluoxetine N-β-D-Glucuronide detected in biological samples? Advanced techniques like solid-phase extraction (SPE) coupled with tandem mass spectrometry are typically employed. Another frequent question—What is the significance of glucuronidation in drug metabolism?—highlights its role in detoxification and elimination. These topics are extensively covered in recent review articles and webinars, reflecting the compound’s interdisciplinary importance.

In summary, Norfluoxetine N-β-D-Glucuronide (CAS No. 96735-72-7) exemplifies the intersection of pharmacology, analytical chemistry, and biomedical research. Its study not only advances our understanding of SSRI metabolism but also supports innovations in diagnostic testing and therapeutic monitoring. As the scientific community continues to prioritize metabolite identification and biomarker discovery, this compound remains a cornerstone in both academic and industrial research.

96735-72-7 (Norfluoxetine N-β-D-Glucuronide) Related Products

- 1126522-69-7(9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole)

- 2228337-20-8(4,4-difluoro-1-(3-fluoro-4-methylphenyl)cyclohexane-1-carboxylic acid)

- 941900-66-9(4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide)

- 1214340-89-2((2',5-Difluorobiphenyl-2-yl)methanamine)

- 956101-01-2(3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid)

- 1898244-86-4(3-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)butanoic acid)

- 566158-79-0(2-(2-methylpyridin-4-yl)propan-2-amine)

- 893788-06-2(7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-1,2,3triazolo1,5-aquinazolin-5-amine)

- 1266930-11-3(1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1780174-72-2(7-Oxa-2,5-diazaspiro[3.4]octan-6-one)